

A Comparative Guide to Protected Histidine Derivatives in Peptide Synthesis

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Compound of Interest				
Compound Name:	Bzl-his-ome 2hcl			
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For researchers engaged in peptide synthesis and drug development, the incorporation of histidine presents a unique set of challenges, primarily the propensity of its imidazole side chain to cause undesirable side reactions and racemization. The selection of an appropriate protecting group for the histidine side chain is therefore a critical decision that impacts not only the stereochemical purity of the final peptide but also the overall efficiency and cost of the synthesis. This guide provides a detailed cost-benefit analysis of N α -Fmoc-histidine derivatives with three common side-chain protecting groups: Benzyl (Bzl), Trityl (Trt), and tert-Butoxycarbonyl (Boc), with a focus on their application in solid-phase peptide synthesis (SPPS). While the initial query mentioned **Bzl-His-OMe 2HCl**, for modern Fmoc-based SPPS, the relevant compound is its N α -Fmoc protected counterpart, Fmoc-His(Bzl)-OH.

Performance Comparison of Histidine Protecting Groups

The primary function of a side-chain protecting group for histidine in SPPS is to prevent the imidazole nitrogen from participating in side reactions and to minimize racemization of the chiral center during amino acid activation and coupling. The choice of protecting group directly influences coupling efficiency, the extent of racemization, and the conditions required for final deprotection.



Protecting Group	Key Advantages	Key Disadvantages	Racemization Potential
Benzyl (Bzl)	Relatively low cost.	Labile to standard TFA cleavage cocktails, leading to premature deprotection and side reactions.[1][2]	Higher, as the imidazole nitrogen can still act as a base.[2]
Trityl (Trt)	Widely used and well- established.[2] Provides good protection against side-chain acylation.	Prone to significant racemization, especially at elevated temperatures.[3] The bulky group can sometimes hinder coupling efficiency.	High, particularly with prolonged activation times or elevated temperatures.[3]
tert-Butoxycarbonyl (Boc)	Offers superior suppression of racemization, even at high temperatures.[3]	Generally higher cost compared to BzI and Trt derivatives.[4]	Very low, due to the electron-withdrawing nature of the Boc group which reduces the basicity of the imidazole nitrogen.[3]

Experimental Data Summary:



Derivative	Coupling Conditions	D-Isomer Formation (%)	Crude Peptide Purity (%)	Reference
Fmoc-His(Trt)- OH	50°C, 10 min	6.8	Comparable to Fmoc-His(Boc)- OH	INVALID-LINK
Fmoc-His(Boc)- OH	50°C, 10 min	0.18	Comparable to Fmoc-His(Trt)- OH	INVALID-LINK
Fmoc-His(Trt)- OH	90°C, 2 min	>16	Not specified	INVALID-LINK
Fmoc-His(Boc)-OH	90°C, 2 min	0.81	Not specified	INVALID-LINK

Cost-Benefit Analysis

The selection of a protected histidine derivative is often a trade-off between cost and performance. The following table provides an approximate cost comparison to aid in this decision-making process. Prices are subject to change and may vary between suppliers.



Derivative	Approximate Price (per gram)	Key Benefit	Ideal Application
Fmoc-His(BzI)-OH	~\$20 - \$40	Low cost	Not recommended for standard Fmoc-SPPS due to TFA lability.
Fmoc-His(Trt)-OH	~\$25 - \$50[5]	Moderate cost, widely available	Routine peptide synthesis where racemization can be carefully controlled by optimizing coupling conditions (e.g., lower temperatures, shorter activation times).
Fmoc-His(Boc)-OH	~\$30 - \$60[4][6][7]	Superior performance (low racemization)	Synthesis of long or complex peptides, peptides where stereochemical purity is paramount, and syntheses employing elevated temperatures to overcome aggregation.

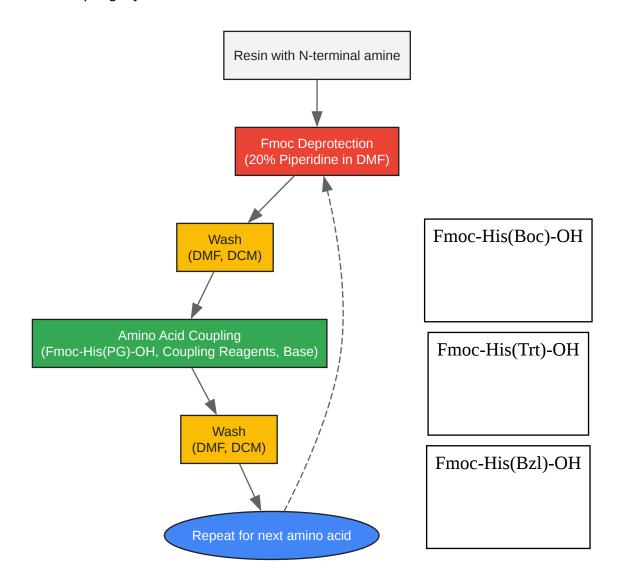
Experimental Protocols

The following is a generalized protocol for the incorporation of a histidine residue during Fmocbased solid-phase peptide synthesis.

- 1. Materials and Reagents:
- Fmoc-protected amino acids (Fmoc-His(Bzl)-OH, Fmoc-His(Trt)-OH, or Fmoc-His(Boc)-OH)
- Solid-phase synthesis resin (e.g., Rink Amide resin)
- Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)



- Base (e.g., DIPEA or 2,4,6-collidine)
- Fmoc deprotection solution (e.g., 20% piperidine in DMF)
- Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
- Washing solvents: DMF, DCM, Methanol
- Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
- 2. General Coupling Cycle:



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